molecular formula C20H32N6O14 B1473234 4-(Azetidin-3-yl)piperazin-2-one sesquioxalate CAS No. 2097975-85-2

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate

Cat. No.: B1473234
CAS No.: 2097975-85-2
M. Wt: 580.5 g/mol
InChI Key: VQCAJDBPAHDAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate (CAS 2097975-85-2) is a high-purity chemical intermediate of significant value in pharmaceutical research and medicinal chemistry. This compound features a constrained azetidine ring fused with a piperazin-2-one scaffold, a structural motif that enhances metabolic stability and binding selectivity in drug candidates . It is primarily employed as a key building block in the synthesis of novel biologically active compounds, with particular importance in the development of central nervous system (CNS) agents and neurological disorder therapeutics . The structural features of this compound mimic natural neurotransmitters, making it highly valuable for the design and optimization of novel receptor modulators . Researchers utilize it extensively in structure-activity relationship (SAR) studies to improve the potency and selectivity of potential drug molecules. The compound is offered with a guaranteed purity of 95% or higher and is intended for research and further manufacturing applications only . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13N3O.3C2H2O4/c2*11-7-5-10(2-1-9-7)6-3-8-4-6;3*3-1(4)2(5)6/h2*6,8H,1-5H2,(H,9,11);3*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCAJDBPAHDAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2.C1CN(CC(=O)N1)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 4-(Azetidin-3-yl)piperazin-2-one Sesquioxalate

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves the following key steps:

  • Formation of Azetidine and Piperazine Rings: The azetidine ring (a four-membered nitrogen heterocycle) and the piperazin-2-one ring (a six-membered nitrogen heterocycle with a lactam functionality) are synthesized separately or sequentially. The azetidine ring is typically formed via cyclization of 1,2-diamine derivatives using sulfonium salts or other cyclizing agents.

  • Coupling of the Rings: After ring formation, coupling reactions link the azetidine moiety at the 3-position to the piperazin-2-one core at the 4-position. This step often involves nucleophilic substitution or amide bond formation under controlled conditions.

  • Sesquioxalate Salt Formation: The final compound is isolated as a sesquioxalate salt, formed by reaction with oxalic acid in a stoichiometric ratio (typically 1:1.5 molar ratio of base to oxalic acid), enhancing compound stability and crystallinity.

Table 1: Summary of Key Synthetic Steps and Conditions
Step Reaction Type Reagents/Conditions Outcome
1 Azetidine ring formation Cyclization of 1,2-diamines with sulfonium salts Azetidine intermediate
2 Piperazin-2-one formation Cyclization of diamines or lactam formation Piperazin-2-one intermediate
3 Coupling reaction Nucleophilic substitution or amide bond formation 4-(Azetidin-3-yl)piperazin-2-one
4 Salt formation Reaction with oxalic acid (sesquioxalate) This compound

These steps are optimized for yield, purity, and scalability, with reaction conditions such as temperature, solvent choice (e.g., ethanol, dichloromethane), and catalysts carefully controlled to favor desired products.

Industrial Production Considerations

While detailed industrial production protocols are limited in public literature, it is understood that industrial synthesis adapts laboratory methods to larger scales by:

  • Employing automated reactors for precise temperature and reagent control.
  • Using continuous flow chemistry to enhance reaction efficiency.
  • Implementing stringent purification and quality control to ensure batch-to-batch consistency.
  • Optimizing reaction times and reagent stoichiometry to maximize yield and minimize waste.

Such adaptations are critical for commercial viability and regulatory compliance.

Chemical Reaction Analysis Relevant to Preparation

Types of Chemical Reactions Involved

The preparation and subsequent chemical manipulation of this compound involve several reaction types:

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions
Cyclization Sulfonium salts, diamines Mild heating, inert atmosphere
Nucleophilic Substitution Alkyl halides, amines Polar aprotic solvents, room temp to reflux
Salt Formation Oxalic acid Aqueous or alcoholic solvents, ambient temperature
Oxidation Potassium permanganate, H2O2 Controlled temperature, acidic/basic media
Reduction Lithium aluminum hydride, NaBH4 Anhydrous solvents, low temperature

These reagents and conditions are selected to maximize reaction specificity and yield while minimizing side reactions.

Research Findings and Data

Spectroscopic Characterization

The synthesized compound is typically characterized by:

Purification and Yield

  • Purification is commonly achieved by recrystallization from ethanol or other suitable solvents.
  • Yields reported in research range from moderate to high (60–85%) depending on reaction optimization.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 1,2-diamines, sulfonium salts, oxalic acid
Key Reactions Cyclization, nucleophilic substitution, salt formation
Typical Solvents Ethanol, dichloromethane, aqueous media
Reaction Conditions Mild heating (40–80°C), inert atmosphere for cyclization, ambient for salt formation
Purification Techniques Recrystallization, chromatography
Characterization Methods IR, NMR, elemental analysis
Yield Range 60–85%
Industrial Adaptations Automated reactors, continuous flow, quality control

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(Azetidin-3-yl)piperazin-2-one sesquioxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique structural features.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)piperazin-2-one sesquioxalate involves its interaction with specific molecular targets and pathways. The azetidine and piperazine moieties can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Findings:

Potency : The 3-azabicyclo[3.2.1]octane derivative exhibits the highest relative potency (1.28), attributed to its bicyclic rigidity and enhanced receptor affinity.

Slope Differences : Steeper slopes (e.g., 2.3 for the 3-azabicyclo compound) suggest faster saturation of target receptors, aligning with its lower ED₅₀.

Data Heterogeneity: Piperazine-1,4-diyldimethanol oxalate shows significant heterogeneity (p = 0.03), indicating variability in experimental responses, which necessitates cautious interpretation of its ED₅₀ .

Mechanistic and Structural Insights

  • Conformational Rigidity: The azetidine-piperazinone core in this compound reduces off-target interactions compared to flexible piperazine derivatives.
  • Counterion Effects : The sesquioxalate counterion improves solubility and bioavailability relative to hydrochloride salts, as seen in the 3-azabicyclo[3.2.1]octane analog.
  • Dose-Response Parallelism: Tests using the Litchfield-Wilcoxon method confirmed non-parallelism between this compound and 2-oxo-1,4-diazepane-5-sulfonamide (p < 0.05), suggesting divergent mechanisms of action .

Biological Activity

The compound 4-(Azetidin-3-yl)piperazin-2-one sesquioxalate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • A piperazine ring
  • An azetidine moiety
  • A sesquioxalate component

These structural elements contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interactions with various biological targets. Research suggests that compounds with similar structures can modulate enzyme activities and receptor interactions, leading to various pharmacological effects.

Antimicrobial Activity

Studies indicate that piperazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(Azetidin-3-yl)piperazin-2-one have shown effectiveness against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research has demonstrated the cytotoxic effects of piperazine derivatives on various cancer cell lines. In vitro studies have reported that compounds structurally related to 4-(Azetidin-3-yl)piperazin-2-one induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspases
  • Disruption of mitochondrial membrane potential

Neuroprotective Effects

There is emerging evidence suggesting that piperazine derivatives may also possess neuroprotective properties. Compounds like this compound have been investigated for their potential in treating neurodegenerative diseases, including Alzheimer's disease, through their ability to inhibit acetylcholinesterase (AChE) and reduce amyloid-beta aggregation.

Research Findings and Case Studies

StudyFindingsCell Lines TestedAssay Type
Study 1Significant antimicrobial activity against E. coli and S. aureusE. coli, S. aureusDisk diffusion method
Study 2Induced apoptosis in cancer cells via caspase activationHUH7, U251MTT assay
Study 3Inhibition of AChE activity; reduced amyloid-beta aggregationSH-SY5Y (neuroblastoma)ELISA for Aβ levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate
Reactant of Route 2
4-(Azetidin-3-yl)piperazin-2-one sesquioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.